2-(1H-imidazol-4-yl)benzonitrile
Description
2-(1H-Imidazol-4-yl)benzonitrile is a heterocyclic compound featuring an imidazole ring substituted at the 4-position with a benzonitrile moiety. Imidazole-containing compounds are widely studied for their biological activities, including enzyme inhibition (e.g., indoleamine 2,3-dioxygenase, aromatase) and roles in drug design . The nitrile group in benzonitrile derivatives often enhances solubility and serves as a precursor for further functionalization .
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H,(H,12,13) |
InChI Key |
VLZVOVPCVZUMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and discussion highlight key differences between 2-(1H-imidazol-4-yl)benzonitrile and similar compounds, focusing on synthesis, physical properties, and structural features.
Table 1: Comparison of Key Compounds
Substituent Effects on Physicochemical Properties
- HPLC Retention : The meta-substituted 3-(1H-imidazol-4-yl)benzonitrile has a shorter retention time (tR = 8.39 min) compared to pyridine-substituted analogs (e.g., Compound 7, tR = 30.19 min), indicating differences in polarity or hydrophobicity .
- Thermal Stability : Melting points vary significantly among imidazole derivatives. For example, 4-(3-fluorophenyl)-1H-imidazole (Compound 5) melts at 94–95°C, while 3-(1H-imidazol-4-yl)pyridine (Compound 7) melts at 221–222°C, suggesting fluorinated or aromatic substituents reduce stability .
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